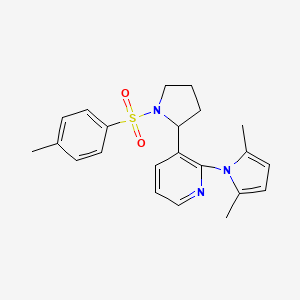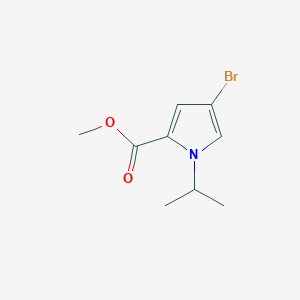![molecular formula C11H17Cl2N3S B11804466 4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)
4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride is a heterocyclic compound that features a piperazine ring fused to a thienopyridine structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperazine moiety often imparts biological activity, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allow for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their ability to produce high yields and purity, essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride involves its interaction with specific molecular targets. For instance, it may bind to protein kinase receptors, inhibiting their activity and thereby affecting cell signaling pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride is unique due to its thienopyridine structure fused with a piperazine ring, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C11H17Cl2N3S |
|---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
4-piperazin-1-yl-2,3-dihydrothieno[3,2-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C11H15N3S.2ClH/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14;;/h1,3,12H,2,4-8H2;2*1H |
InChI Key |
XWPFOOLUYVLACC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C1C(=NC=C2)N3CCNCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804422.png)








